molecular formula C7H15IO2 B13067902 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane

1-Iodo-2-(2-methoxyethoxy)-2-methylpropane

Cat. No.: B13067902
M. Wt: 258.10 g/mol
InChI Key: WFBBVBXBTBAXTB-UHFFFAOYSA-N
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Description

1-Iodo-2-(2-methoxyethoxy)-2-methylpropane is an organic compound characterized by the presence of an iodine atom attached to a carbon chain with methoxyethoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane typically involves the iodination of a precursor compound. One common method is the reaction of 2-(2-methoxyethoxy)-2-methylpropane with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: 2-(2-methoxyethoxy)-2-methylpropanol.

    Oxidation: 2-(2-methoxyethoxy)-2-methylpropanone.

    Reduction: 2-(2-methoxyethoxy)-2-methylpropane.

Scientific Research Applications

1-Iodo-2-(2-methoxyethoxy)-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxyethoxy group enhances the compound’s solubility and stability, making it suitable for various applications.

Comparison with Similar Compounds

  • 1-Iodo-2-(2-methoxyethoxy)ethane
  • 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane

Comparison: 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane is unique due to the presence of the methyl group, which can influence its reactivity and physical properties compared to similar compounds. The additional methyl group can affect the compound’s boiling point, solubility, and overall stability, making it distinct from its analogs.

Biological Activity

1-Iodo-2-(2-methoxyethoxy)-2-methylpropane is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C7H15IO3, is characterized by its iodoalkane structure. The presence of the iodine atom contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution Reactions : The iodine atom can participate in nucleophilic substitution reactions, which may facilitate interactions with biological macromolecules.
  • Modulation of Enzyme Activity : Preliminary studies suggest that this compound may influence enzyme activities involved in metabolic pathways, although specific enzymes have yet to be identified.
  • Antimicrobial Properties : Some derivatives of iodoalkanes have demonstrated antimicrobial activity, indicating that this compound may also possess similar properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityPotential effects on cancer cells
Enzyme ModulationPossible alteration in metabolic enzymes

Case Studies

  • Antimicrobial Effectiveness : A study investigated the antimicrobial effects of various iodoalkanes, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Research : Research has explored the cytotoxic effects of iodoalkanes on cancer cell lines. While specific data on this compound is limited, related compounds have shown promise in selectively inducing apoptosis in cancer cells.
  • Enzyme Interaction Studies : Investigations into the interaction of iodoalkanes with specific enzymes have revealed that these compounds can modulate enzyme activity, potentially impacting metabolic pathways relevant to disease processes.

Research Findings

Recent research has focused on the pharmacological potential of halogenated compounds, including this compound. Key findings include:

  • Selectivity and Potency : Studies indicate that modifications to the alkyl chain can enhance selectivity for certain biological targets while maintaining potency.
  • Safety Profile : Initial assessments suggest a favorable safety profile; however, comprehensive toxicological studies are necessary to establish safety for therapeutic use.

Properties

Molecular Formula

C7H15IO2

Molecular Weight

258.10 g/mol

IUPAC Name

1-iodo-2-(2-methoxyethoxy)-2-methylpropane

InChI

InChI=1S/C7H15IO2/c1-7(2,6-8)10-5-4-9-3/h4-6H2,1-3H3

InChI Key

WFBBVBXBTBAXTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CI)OCCOC

Origin of Product

United States

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